2-Bromoethenylcyclopropane
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Overview
Description
2-Bromoethenylcyclopropane is an organic compound with the molecular formula C5H7Br It features a cyclopropane ring substituted with a bromoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethenylcyclopropane typically involves the reaction of cyclopropylmethyl bromide with a suitable base and a bromoethenylating agent. One common method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethenylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.
Elimination: Typically involves heating with a strong base like NaOH or KOH.
Cycloaddition: Often catalyzed by chiral N-heterocyclic carbenes (NHC) under specific conditions.
Major Products:
Substitution: Products depend on the nucleophile used.
Elimination: Formation of alkenes such as propene.
Cycloaddition: Formation of six-membered ring systems.
Scientific Research Applications
2-Bromoethenylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromoethenylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromoethenyl group. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Cyclopropylmethyl Bromide: Similar in structure but lacks the bromoethenyl group.
Bromomethylcyclopropane: Contains a bromomethyl group instead of a bromoethenyl group.
2-Bromopropane: A simpler compound with a bromine atom attached to a propane chain .
Uniqueness: 2-Bromoethenylcyclopropane is unique due to the combination of the strained cyclopropane ring and the reactive bromoethenyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-bromoethenylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-3-5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDGEINKGACAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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